molecular formula C12H23O4P B8445940 Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Cat. No.: B8445940
M. Wt: 262.28 g/mol
InChI Key: QPIPDALZDFLLSS-UHFFFAOYSA-N
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Description

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C12H23O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid diester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with cyclohexanone in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired phosphonate ester as the main product .

Industrial Production Methods

In an industrial setting, the production of diethyl 2-cyclohexyl-2-oxoethylphosphonate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-cyclohexyl-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which block the active site and prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-oxoethylphosphonate
  • Diethyl (2-cyanoethyl)phosphonate
  • Diethyl (2-oxopropyl)phosphonate

Uniqueness

Diethyl (2-cyclohexyl-2-oxoethyl)phosphonate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it a valuable tool in various research applications .

Properties

Molecular Formula

C12H23O4P

Molecular Weight

262.28 g/mol

IUPAC Name

1-cyclohexyl-2-diethoxyphosphorylethanone

InChI

InChI=1S/C12H23O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h11H,3-10H2,1-2H3

InChI Key

QPIPDALZDFLLSS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1CCCCC1)OCC

Origin of Product

United States

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